

An In-depth Technical Guide to 1,3-Dibromo-2-(bromomethyl)benzene

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Compound of Interest

Compound Name: 1,3-Dibromo-2-(bromomethyl)benzene

Cat. No.: B1367477

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Introduction: **1,3-Dibromo-2-(bromomethyl)benzene** (CAS No. 93701-32-7) is a polyhalogenated aromatic compound that serves as a highly versatile and reactive building block in modern organic synthesis.^[1] Its structure, featuring a benzene ring substituted with two bromine atoms and a bromomethyl group, presents chemists with three distinct points for functionalization. The differential reactivity between the benzylic bromide and the two aryl bromides is the cornerstone of its utility, allowing for sequential and site-selective modifications. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development and materials science.

Part 1: Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is critical for its effective application in synthesis. **1,3-Dibromo-2-(bromomethyl)benzene**, also known as 2,6-dibromobenzyl bromide, is a trifunctional molecule whose utility stems from the unique arrangement of its halogen atoms.^{[1][2]}

Molecular Structure and Identification

The molecule consists of a benzene ring with bromine atoms at positions 1 and 3, and a bromomethyl (-CH₂Br) group at position 2. This substitution pattern leads to inherent asymmetry and distinct chemical environments for each substituent.

Caption: Structure of **1,3-Dibromo-2-(bromomethyl)benzene**.

Physicochemical Data Summary

The following table summarizes key identifiers and physical properties compiled from various chemical data sources. It typically presents as a colorless to pale yellow solid and is soluble in common organic solvents.^[1]

Property	Value	Reference(s)
IUPAC Name	1,3-dibromo-2-(bromomethyl)benzene	[2]
Synonyms	2,6-Dibromobenzyl bromide	[1]
CAS Number	93701-32-7	[1][2][3][4]
Molecular Formula	C ₇ H ₅ Br ₃	[1][2][3][4]
Molecular Weight	328.83 g/mol	[1][2][3][4]
Appearance	Colorless to pale yellow solid	[1]
Boiling Point	306.3 ± 27.0 °C at 760 mmHg	[3]
Density	2.2 ± 0.1 g/cm ³	[3]
SMILES	<chem>C(Br)C1=C(Br)C=CC=C1Br</chem>	[1][2]
InChIKey	QFXJJFWSOLXOSE-UHFFFAOYSA-N	[1][2]

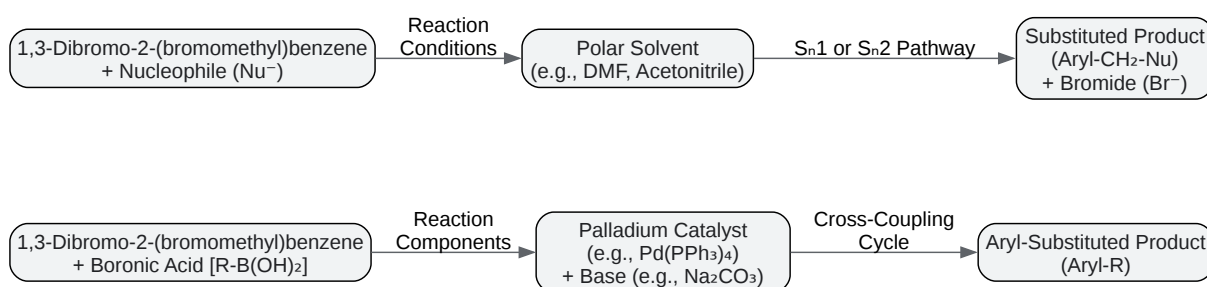
Part 2: Reactivity Profile and Mechanistic Insights

The synthetic power of **1,3-dibromo-2-(bromomethyl)benzene** lies in the hierarchical reactivity of its three C-Br bonds. A sophisticated understanding of this differential reactivity allows for precise, stepwise elaboration of the molecular scaffold.

A. High Reactivity of the Benzylic Bromide

The bromomethyl group is the most reactive site on the molecule. As a benzylic halide, it readily participates in nucleophilic substitution reactions (S_N1 and S_N2).

- Causality: The high reactivity is attributed to the stability of the reaction intermediates. In an S_N1 mechanism, the resulting benzylic carbocation is resonance-stabilized by the adjacent benzene ring. In an S_N2 mechanism, the transition state is similarly stabilized by the π -system of the ring. This makes the benzylic bromine an excellent leaving group, susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, carbanions).



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